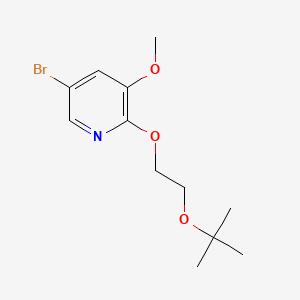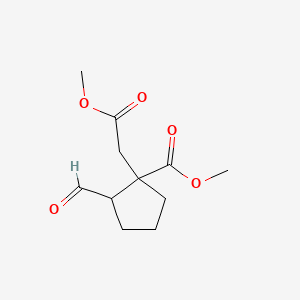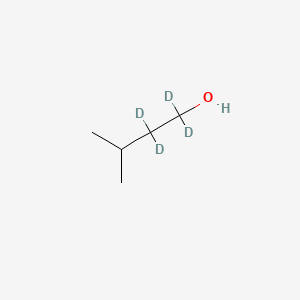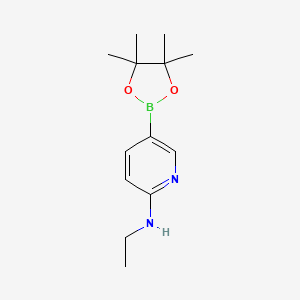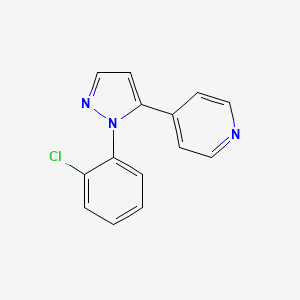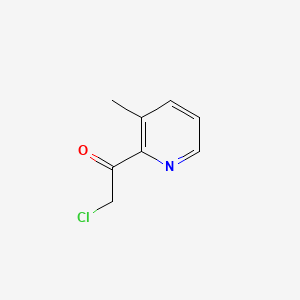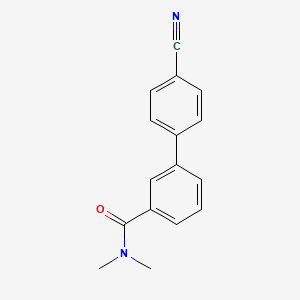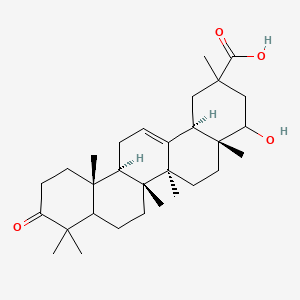
(4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 470.694. The purity is usually 95%.
BenchChem offers high-quality (4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
- Studies have detailed the antioxidant activities of hydroxycinnamic acids (HCAs), examining structure-activity relationships to understand how molecular modifications affect their potency. This includes the impact of unsaturated bonds and hydroxyl groups' positioning on antioxidant efficacy, highlighting the importance of the ortho-dihydroxy phenyl group for activity. These insights contribute to optimizing the structure of antioxidants for therapeutic and industrial applications (Razzaghi-Asl et al., 2013).
Biocatalyst Inhibition by Carboxylic Acids
- Research into the inhibition effects of carboxylic acids on microbial biocatalysts reveals how these acids impact microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these inhibitory mechanisms aids in developing engineered microbial strains with enhanced industrial performance, particularly for fermentative production of carboxylic acids (Jarboe et al., 2013).
Applications of Hydroxy Acids
- Hydroxy acids (HAs) are used in various cosmetic and therapeutic formulations due to their beneficial effects on the skin. The review of their applications underscores the diversity of HAs, including α-hydroxy acids, β-hydroxy acids, and others, in treating conditions like photoaging, acne, and pigmentation disorders, stressing the significance of understanding their biological mechanisms and safety (Kornhauser et al., 2010).
Biotechnological Production from Lactic Acid
- Lactic acid serves as a precursor for producing a variety of chemicals through biotechnological routes, highlighting its role in the synthesis of biodegradable polymers and as a feedstock for green chemistry. This review emphasizes the potential of lactic acid derivatives in creating sustainable chemicals and materials, underscoring the shift towards bio-based production processes (Gao et al., 2011).
Liquid-Liquid Extraction of Carboxylic Acids
- The review on solvent developments for the extraction of carboxylic acids from aqueous streams discusses advances in using ionic liquids and other solvents. This knowledge is crucial for recovering carboxylic acids from dilute solutions, pivotal for the production of bio-based plastics and chemicals, highlighting the importance of solvent selection and regeneration strategies (Sprakel & Schuur, 2019).
properties
IUPAC Name |
(4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,23?,26?,27-,28+,29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJQEBHXYLCSKV-RKBHPYEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5O)(C)C(=O)O)C)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307356 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

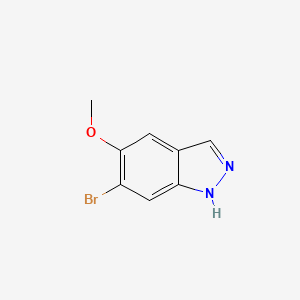
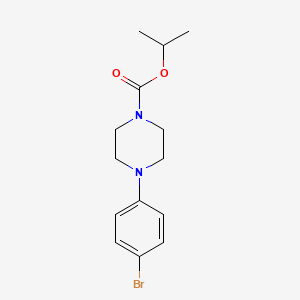
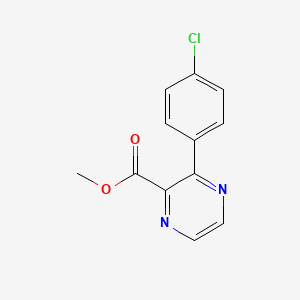
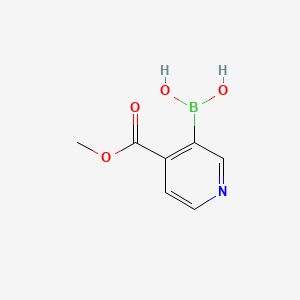
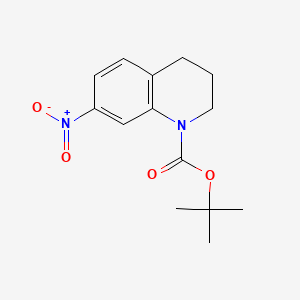
![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)
